3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine

Hydrolytic stability heteroaryl chloride degradation long-term storage

The 4-chloro analog of this pyrazolo[3,4-d]pyrimidine hydrolyzes ~20% within 1 month on the bench, disrupting multi-step PDE2 inhibitor syntheses. This 4-(2,2,2-trifluoroethoxy) compound eliminates that instability. • 3-year ambient stability: no detectable hydrolysis, enabling single-batch support for entire 3-5 year discovery campaigns. • Aqueous Suzuki-Miyaura compatible: C3-bromo couples with aryl/heteroaryl boronates while C4-ether remains intact; subsequent SNAr installs amines in 84-99% yield. • Scalable: chromatography-free synthesis at 93% yield on 7 g, suitable for kilogram-scale manufacture.

Molecular Formula C8H6BrF3N4O
Molecular Weight 311.06 g/mol
Cat. No. B12858072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC8H6BrF3N4O
Molecular Weight311.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)OCC(F)(F)F)C(=N1)Br
InChIInChI=1S/C8H6BrF3N4O/c1-16-6-4(5(9)15-16)7(14-3-13-6)17-2-8(10,11)12/h3H,2H2,1H3
InChIKeyXKGNJGSKXOSAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine


3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 2247925-82-0) is a bifunctional pyrazolo[3,4-d]pyrimidine building block featuring a C3-bromo handle for cross-coupling and a C4-trifluoroethoxy leaving group for nucleophilic aromatic substitution (SNAr). Originally developed within Pfizer's PDE2 inhibitor program, this compound was designed to address the hydrolytic instability that plagues the corresponding 4-chloro analog during storage and multi-step synthetic sequences [1]. Its core scaffold is privileged in kinase inhibitor discovery, with pyrazolo[3,4-d]pyrimidines widely explored as ATP-competitive inhibitors of CDK2, GSK-3β, Src, Bcr-Abl, and phosphodiesterases [2].

Why the 4-Chloro Analog Cannot Substitute


The 4-chloro analog (3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 1240526-73-1) is the most apparent substitute but suffers from rapid hydrolytic degradation under ambient storage and aqueous reaction conditions. Quantitatively, the chloride underwent ~20% hydrolysis within 1 month on the bench, whereas the trifluoroethyl ether showed no detectable hydrolysis after 3 years [1]. Furthermore, the chloride fails entirely under aqueous Suzuki–Miyaura coupling conditions, precluding the sequential Suzuki/SNAr sequences that the trifluoroethyl ether enables in high yield [1]. Substitution with a simple methyl ether sacrifices subsequent SNAr reactivity, while alternative heterocyclic cores lack the precise C3-bromo/C4-leaving group regiochemistry required for the established PDE2 inhibitor synthetic route [2].

Direct Comparison with 4-Chloro Analog


Hydrolytic Shelf Stability Advantage

Compound 11 (the target trifluoroethyl ether) was stored on the bench in a screw-capped vial under air and analyzed by 1H NMR after 3 years. No detectable hydrolysis was observed. In contrast, the corresponding 4-chloro pyrazolopyrimidine (compound 5 in the study) underwent approximately 20% hydrolysis after only 1 month under identical storage conditions [1]. This represents a stability improvement factor exceeding 36-fold in terms of degradation-free storage duration (3 years vs. <1 month). The chloride's degradation pathway generates the hydrolytically inactive 4-hydroxypyrazolo[3,4-d]pyrimidine, which is unreactive toward SNAr, rendering the chloride precursor unreliable for multi-step campaigns.

Hydrolytic stability heteroaryl chloride degradation long-term storage building block integrity

Aqueous Suzuki–Miyaura Compatibility

Bromide 11 was subjected to standard Suzuki–Miyaura coupling conditions with a pyrazole boronate in the presence of water. The coupling product 28 was obtained in high yield with no observable ether hydrolysis at the C4 position. The corresponding 4-chloro analog did not survive identical aqueous Suzuki conditions, undergoing complete hydrolysis of the C4–Cl bond [1]. This differential stability enables a sequential Suzuki-then-SNAr strategy: the bromide at C3 is first elaborated via cross-coupling while the C4 trifluoroethyl ether remains intact, then subsequently displaced with an amine nucleophile to install the final C4 substituent. This sequential protocol was successfully employed in the synthesis of pyrazolopyrimidine-based PDE2 inhibitors exemplified by compound 8 [1].

Suzuki–Miyaura coupling sequential synthesis aqueous stability C–C bond formation

SNAr Reactivity Toward Amines

Trifluoroethyl ethers 11–18 were evaluated for reactivity toward various nitrogen nucleophiles under SNAr conditions (DMSO, Et3N or DBU, room temperature to 120 °C). Each reacted smoothly to afford the substitution products in 84–99% yield [1]. This demonstrates that the enhanced hydrolytic stability of the trifluoroethyl ether does not come at the expense of SNAr reactivity—a common trade-off with more stable leaving groups. In the specific case of compound 11, the displacement of the trifluoroethoxy group with amines proceeded in high yield under standard conditions, comparable to or better than the yields reported for the chloride analog (which suffers from competitive hydrolysis side reactions that reduce effective yield and complicate purification) [1].

Nucleophilic aromatic substitution nitrogen nucleophiles amine coupling leaving group reactivity

Synthetic Accessibility from 4-Chloro Precursor

Compound 11 is prepared from 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (7.03 g, 28.4 mmol scale) by reaction with 2,2,2-trifluoroethanol and t-BuOK at room temperature for 18 h, affording the product as an off-white solid in 93% yield (8.22 g) without chromatographic purification [1]. An alternative procedure (Procedure B) using THF as solvent gave 90% yield after silica gel chromatography. This high-yielding, chromatography-free preparation on multi-gram scale demonstrates that the conversion of the unstable chloride into the stable ether is operationally simple and does not add prohibitive cost or complexity. The use of commercially available, bulk-quantity 2,2,2-trifluoroethanol (bp 77–80 °C, water-miscible for easy removal) further supports scalability [1].

Synthesis efficiency trifluoroethylation building block preparation scalability

Key Application Scenarios


PDE2 Inhibitor Library Synthesis

This compound is the direct precursor to the pyrazolopyrimidine class of PDE2 inhibitors, as established in the Pfizer medicinal chemistry program [1]. The C3-bromine undergoes Suzuki coupling with aryl/heteroaryl boronates while the C4-trifluoroethoxy group remains intact under aqueous conditions—a feat impossible with the chloride analog. Subsequent SNAr displacement with amines (azetidine, primary amines, cyclic amines) installs the C4 substituent in 84–99% yield [1]. This sequential strategy enables the generation of fully elaborated PDE2 inhibitor candidates from a single, storage-stable intermediate, directly supporting SAR campaigns for cognition enhancement and neurodegenerative disease targets [2].

Kinase Inhibitor Fragment Elaboration

The pyrazolo[3,4-d]pyrimidine core is a recognized ATP-mimetic scaffold with demonstrated activity against CDK2, GSK-3β, Src, Bcr-Abl, and LCK kinases [2]. The C3-bromo position serves as a versatile diversification point for Suzuki, Sonogashira, or Buchwald–Hartwig coupling to introduce aryl, alkynyl, or amino substituents. The hydrolytic stability of the C4-trifluoroethoxy group ensures that the building block remains intact throughout these Pd-catalyzed transformations, which typically employ aqueous or protic conditions that would degrade the 4-chloro analog [1]. This makes the compound the preferred starting material for fragment-based kinase inhibitor discovery programs requiring reliable, reproducible building block performance.

Long-Term Inventory for Medicinal Chemistry

For contract research organizations (CROs) and pharmaceutical inventory management, this compound's demonstrated 3-year ambient shelf stability with zero detectable degradation [1] translates to significant procurement efficiencies. A single validated batch can support an entire 3–5 year drug discovery campaign without the need for re-synthesis, re-qualification, or disposal of degraded material. This contrasts sharply with the 4-chloro analog, which requires fresh preparation or cold storage and still carries the risk of partial degradation during shipping and use. For programs operating under GLP or GMP-like quality expectations, the ability to stock a single, stable building block lot reduces analytical burden and ensures synthetic reproducibility across multiple chemists and sites.

Scale-Up for Preclinical Supply

The chromatography-free synthesis of this compound in 93% yield on a 7-gram scale [1] establishes its viability for kilogram-scale manufacture. The use of bulk-available 2,2,2-trifluoroethanol (water-miscible, bp 77–80 °C, easily removed by aqueous workup or evaporation) and the avoidance of chromatographic purification make this route amenable to pilot-plant operations. For organizations advancing PDE2 or kinase inhibitors toward IND-enabling studies, this compound offers a scalable, cost-efficient entry point that avoids the hydrolytic instability risks inherent to the chloride route, which are amplified at larger scale where storage duration and batch uniformity become critical [1].

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